Sequoiatone D

CAS No.:

Cat. No.: VC1856858

Molecular Formula: C22H30O6

Molecular Weight: 390.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H30O6 |

|---|---|

| Molecular Weight | 390.5 g/mol |

| IUPAC Name | methyl (6E,7R)-7-hydroxy-6-[(3S)-9-hydroxy-3-methyl-2-oxononylidene]-3,7-dimethylcyclopenta[c]pyran-5-carboxylate |

| Standard InChI | InChI=1S/C22H30O6/c1-14(9-7-5-6-8-10-23)19(24)12-17-20(21(25)27-4)16-11-15(2)28-13-18(16)22(17,3)26/h11-14,23,26H,5-10H2,1-4H3/b17-12+/t14-,22+/m0/s1 |

| Standard InChI Key | WGHKHGDABDZHGB-JVEVTSHPSA-N |

| Isomeric SMILES | CC1=CC2=C(/C(=C\C(=O)[C@@H](C)CCCCCCO)/[C@@](C2=CO1)(C)O)C(=O)OC |

| Canonical SMILES | CC1=CC2=C(C(=CC(=O)C(C)CCCCCCO)C(C2=CO1)(C)O)C(=O)OC |

Introduction

Chemical Structure and Properties

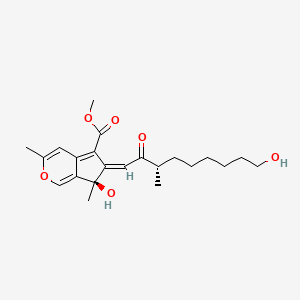

Sequoiatone D possesses a complex molecular architecture characterized by a cyclopenta[c]pyran ring system with multiple functional groups. The compound exhibits the following key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₃₀O₆ |

| Molecular Weight | 390.5 g/mol |

| IUPAC Name | methyl (6E,7R)-7-hydroxy-6-[(3S)-9-hydroxy-3-methyl-2-oxononylidene]-3,7-dimethylcyclopenta[c]pyran-5-carboxylate |

| CAS Number | 377047-96-6 |

| Physical State | Not explicitly specified in available literature |

Table 1: Key chemical properties of Sequoiatone D

The molecular structure contains several significant functional groups, including a methyl ester, hydroxyl groups, and a carbonyl moiety. The compound's structural features include a cyclopenta[c]pyran core with multiple substituents, creating a complex three-dimensional architecture with specific stereochemistry at key carbon centers .

The structural characterization data for Sequoiatone D includes:

| Identifier | Value |

|---|---|

| Standard InChI | InChI=1S/C22H30O6/c1-14(9-7-5-6-8-10-23)19(24)12-17-20(21(25)27-4)16-11-15(2)28-13-18(16)22(17,3)26/h11-14,23,26H,5-10H2,1-4H3/b17-12+/t14-,22+/m0/s1 |

| Standard InChIKey | WGHKHGDABDZHGB-JVEVTSHPSA-N |

| Canonical SMILES | CC1=CC2=C(C(=CC(=O)C(C)CCCCCCO)C(C2=CO1)(C)O)C(=O)OC |

| Isomeric SMILES | CC1=CC2=C(/C(=C\C(=O)C@@HCCCCCCO)/C@@(C)O)C(=O)OC |

Table 2: Structural identifiers for Sequoiatone D

Isolation and Natural Source

Sequoiatone D was isolated from the fungus Aspergillus parasiticus, an endophyte found in the coast redwood tree (Sequoia sempervirens) . The isolation process typically involves culturing the fungus and extracting the metabolites produced during growth. The detailed isolation process includes:

-

Cultivation of Aspergillus parasiticus in liquid culture for approximately 21 days

-

Methanol extraction of the mycelial mat

-

Bioassay-guided fractionation using brine shrimp lethality as an indicator

-

Chromatographic purification to isolate the pure compound

This isolation methodology aligns with the procedures used for related sequoiatones, which were similarly obtained from fungal cultures . The natural occurrence of Sequoiatone D exclusively in this specific fungal endophyte highlights the specialized nature of this secondary metabolite and its potential ecological role in the fungus-plant interaction .

Related Compounds

Sequoiatone D is part of a larger family of structurally related compounds discovered from the same fungal source. The sequoiatone family includes:

| Compound | Relationship to Sequoiatone D |

|---|---|

| Sequoiatone A | Earlier discovered compound from the same fungus with related structure and anticancer properties |

| Sequoiatone B | Earlier discovered compound from the same fungus with related structure and anticancer properties |

| Sequoiatone C | Related compound with a different ring system than Sequoiatone D |

| Sequoiatone E | Combines the ring system of Sequoiatone C and the alcoholic side chain of Sequoiatone D |

| Sequoiatone F | Latest member of the sequoiatone family with related structure |

Table 3: Related compounds in the sequoiatone family

Additionally, the same fungal species produces another series of compounds with a novel carbon skeleton, known as sequoiamonascins A-D, which also demonstrate anticancer properties . The structural relationships between these compounds provide valuable insights into the biosynthetic capabilities of Aspergillus parasiticus and offer opportunities for structure-activity relationship studies .

Biological Activities

Sequoiatone D has demonstrated several biological activities that warrant further investigation:

| Biological Activity | Details |

|---|---|

| Cytotoxicity against brine shrimp | LD₅₀ value of 1300 nM against Artemia species |

| Potential anticancer activity | Suggested based on the activities of related sequoiatones |

| Possible antimicrobial properties | Not specifically documented for Sequoiatone D but common in related fungal metabolites |

Table 4: Documented biological activities of Sequoiatone D

The cytotoxicity against brine shrimp (Artemia species) serves as a preliminary indicator of potential anticancer activity, as this assay is often used as an initial screen for compounds with cytotoxic properties . The related sequoiatones and sequoiamonascins have demonstrated more specific anticancer activities, suggesting that Sequoiatone D may share similar properties, though more targeted studies are needed to confirm this hypothesis .

Research Findings

Current research on Sequoiatone D remains somewhat limited, with most studies focusing on its isolation, structural characterization, and preliminary biological activity screening. Key research findings include:

-

Structural elucidation using spectroscopic methods, establishing the complex cyclopenta[c]pyran core structure with specific stereochemistry

-

Confirmation of cytotoxicity against brine shrimp, suggesting potential for broader biological activities

-

Identification as part of a broader class of bioactive metabolites from Aspergillus parasiticus

-

Discovery of its production by specific fungal artificial chromosome (FAC) transformants, suggesting genetic factors involved in its biosynthesis

Recent research has also begun exploring the biosynthetic pathways responsible for sequoiatone production. A study employing fungal artificial chromosome (FAC) transformants identified specific gene clusters potentially involved in sequoiatone biosynthesis, with the transformant An-2bFACPKS-10E3-2B producing Sequoiatone D at approximately 3% yield . This finding provides valuable insights into the genetic basis of Sequoiatone D production and offers opportunities for enhanced biosynthetic approaches.

Future Research Directions

Based on current knowledge of Sequoiatone D, several promising research directions emerge:

-

Comprehensive evaluation of anticancer potential against specific cancer cell lines, following the precedent set by other sequoiatones

-

Investigation of structure-activity relationships through synthesis of structural analogs

-

Elucidation of the complete biosynthetic pathway for Sequoiatone D production

-

Development of more efficient isolation or synthetic methods to increase compound availability for further studies

-

Exploration of potential ecological roles in the fungus-plant interaction between Aspergillus parasiticus and redwood trees

Future research should focus on isolating the compound from natural sources or developing efficient synthetic routes, followed by thorough investigations into its potential applications in medicine, agriculture, or other fields. The limited availability of specific information on Sequoiatone D highlights the need for comprehensive studies to elucidate its chemical properties, synthesis methods, and biological activities more fully.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume